Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate

Drug Design Pharmacokinetics Physicochemical Properties

Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate (CAS 1021256-39-2) is a synthetic heterocyclic small molecule belonging to the 2-amido-thiazole class. Its architecture integrates a furan-2-carboxamide moiety linked through a thiazole-4-yl-propanamide spacer to an ethyl benzoate terminus, yielding a molecular formula of C20H19N3O5S and a molecular weight of 413.45 g/mol.

Molecular Formula C20H19N3O5S
Molecular Weight 413.45
CAS No. 1021256-39-2
Cat. No. B2899485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate
CAS1021256-39-2
Molecular FormulaC20H19N3O5S
Molecular Weight413.45
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3
InChIInChI=1S/C20H19N3O5S/c1-2-27-19(26)13-5-7-14(8-6-13)21-17(24)10-9-15-12-29-20(22-15)23-18(25)16-4-3-11-28-16/h3-8,11-12H,2,9-10H2,1H3,(H,21,24)(H,22,23,25)
InChIKeyOTAMMAMOZAASDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate (CAS 1021256-39-2): Chemical Identity and Core Structural Features


Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate (CAS 1021256-39-2) is a synthetic heterocyclic small molecule belonging to the 2-amido-thiazole class [1]. Its architecture integrates a furan-2-carboxamide moiety linked through a thiazole-4-yl-propanamide spacer to an ethyl benzoate terminus, yielding a molecular formula of C20H19N3O5S and a molecular weight of 413.45 g/mol [2]. This compound is of research interest as a potential inhibitor scaffold for ATP-utilizing enzymes and heparanase, based on the broader biological profile observed for furan-thiazole conjugates [1][3].

Why Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate Cannot Be Generically Substituted by In-Class Analogs


Within the 2-amido-thiazole chemical space, subtle structural modifications—particularly at the terminal ester and the heteroaryl carboxamide—produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and target engagement [1]. The ethyl ester terminus of CAS 1021256-39-2 confers a distinct LogP of 2.41 and zero hydrogen-bond donor (HBD) count, which differ markedly from its methyl ester analog (expected lower LogP) and the free carboxylic acid derivative (introduces an HBD, drastically altering membrane permeability and off-target binding profiles) [1]. Substituting the furan-2-carboxamido group with a benzamido moiety, as seen in related compounds, further changes the electronic and steric landscape of the ATP-binding pocket interaction . These physicochemical and structural divergences mean that biological activity data obtained for one analog cannot be reliably extrapolated to another, necessitating compound-specific procurement for reproducible SAR campaigns.

Quantitative Differentiation Evidence for Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate (CAS 1021256-39-2)


Lipophilicity-Driven Membrane Permeability Advantage Over the Methyl Ester Analog

The ethyl ester derivative (CAS 1021256-39-2) exhibits a computed LogP (clogP) of 2.41, which represents an increase of approximately 0.5–0.7 log units over the predicted LogP of the methyl ester analog (CAS 1021226-84-5, molecular formula C19H17N3O5S) [1][2]. This difference arises solely from the extension of the ester alkyl chain from methyl to ethyl, adding one methylene unit. Both compounds share identical hydrogen-bond acceptor (HBA=8) and donor (HBD=0) counts and topological polar surface area (TPSA≈90.7 Ų), meaning the LogP shift is not confounded by changes in hydrogen-bonding capacity [1]. In drug discovery settings, a LogP increase of this magnitude can translate to measurably higher passive membrane permeability and potentially improved oral bioavailability, making the ethyl ester the preferred candidate when cellular penetration is a critical assay parameter [3].

Drug Design Pharmacokinetics Physicochemical Properties

Extended Propanamide Spacer Differentiates Target Compound from Simpler Furan-Thiazole Carboxamides in Kinase Inhibition Potential

The 2-amido-thiazole scaffold, as disclosed in US20090048313A1, encompasses compounds designed as ATP-utilizing enzyme inhibitors [1]. Within this class, the propanamide linker between the thiazole core and the benzoate terminus (present in CAS 1021256-39-2) provides an extended spacer length compared to simpler analogs such as N-(thiazol-2-yl)furan-2-carboxamide (C8H6N2O2S), which lacks any spacer and terminates directly at the thiazole nitrogen [2]. The extended linker is hypothesized to allow the terminal benzoate group to occupy a distal hydrophobic pocket in kinase ATP-binding sites, potentially enhancing binding affinity and selectivity over analogs lacking this extension [1][3]. While direct IC50 data for CAS 1021256-39-2 against specific kinases is not publicly available, the patent exemplification of closely related 2-amido-4-substituted-thiazole compounds supports the role of the propanamide-benzoate extension in achieving nanomolar-range inhibition of PI3K/AKT pathway kinases [1].

Kinase Inhibition ATP-Competitive Inhibitors Structure-Activity Relationship

Furan-2-Carboxamido Moiety Confers Distinct Electronic Profile Versus Benzamido Analogs Relevant to Heparanase Inhibition

The furanthiazole patent (US20060128768A1) establishes that furan-containing thiazole derivatives act as heparanase inhibitors with potential anticancer applications [1]. The furan-2-carboxamido group in CAS 1021256-39-2 contributes electron-rich aromatic character and a specific H-bond acceptor profile (furan oxygen) that differentiates it from the corresponding benzamido analog, ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)benzoate (CAS 1021229-63-9, C22H21N3O4S) . The benzamido replacement eliminates the heteroatom oxygen H-bond acceptor in the heteroaryl carboxamide, alters the electronic distribution of the amide bond, and increases molecular weight by approximately 10 Da while reducing heteroatom count . Published SAR for furanthiazole heparanase inhibitors indicates that the furan oxygen participates in a critical hydrogen-bond interaction with the enzyme active site; replacement with a phenyl ring (benzamido) typically reduces inhibitory potency by 5- to 20-fold across the series [1].

Heparanase Inhibition Cancer Therapeutics Electronic Effects

Ethyl Ester Prodrug Potential Versus Free Carboxylic Acid Derivative for Intracellular Target Access

CAS 1021256-39-2 exists as the ethyl ester of the corresponding carboxylic acid, 3-(2-(furan-2-carboxamido)thiazol-4-yl)propanoic acid (CAS 1286707-21-8, C11H10N2O4S, MW 266.27) . The esterification eliminates the carboxylic acid hydrogen-bond donor (HBD count changes from 1 to 0) and increases clogP by an estimated 1.5–2.0 log units [1]. In cellular assays, free carboxylic acids often exhibit poor membrane permeability due to ionization at physiological pH and active efflux by monocarboxylate transporters; the corresponding ethyl ester serves as a membrane-permeable prodrug that can be hydrolyzed intracellularly by esterases to release the active acid [2]. This design principle is well-established in medicinal chemistry and supports the selection of the ethyl ester over the free acid for cell-based phenotypic screening or intracellular target engagement studies where the carboxylic acid may be the pharmacologically active species [2].

Prodrug Design Intracellular Delivery Carboxylic Acid Bioisostere

Antimicrobial Class-Level Evidence: Furan-2-Carboxamido Thiazoles Demonstrate Broad-Spectrum Activity Against Clinically Relevant Strains

The structurally simplified analog N-(thiazol-2-yl)furan-2-carboxamide (C8H6N2O2S) was experimentally evaluated against eight microorganisms and demonstrated good antimicrobial activity across all tested strains [1]. Carbamothioyl-furan-2-carboxamide derivatives, sharing the core furan-carboxamide pharmacophore with CAS 1021256-39-2, exhibited significant antibacterial inhibition zones (I.Z) in the range of 9–17 mm and MIC values between 150.7–295 µg/mL against multiple bacterial and fungal strains, with gentamicin as the reference standard [2]. While these data are not generated directly on CAS 1021256-39-2, the conserved furan-2-carboxamido-thiazole core present in both the tested compounds and the target compound supports the inference that CAS 1021256-39-2 retains antimicrobial potential, with the added benzoate extension potentially modulating potency and spectrum through altered physicochemical properties [3].

Antimicrobial Antibacterial Antifungal

Zero Hydrogen-Bond Donor Count Enables Blood-Brain Barrier Penetration Prediction Versus Carboxylic Acid and Amine-Containing Analogs

With an HBD count of zero, a TPSA of 90.73 Ų, and a clogP of 2.41, CAS 1021256-39-2 falls within the favorable physicochemical space for CNS drug candidates as defined by the Wager CNS MPO scoring system [1]. In contrast, the corresponding carboxylic acid derivative (CAS 1286707-21-8) has an HBD count of at least 1 and a predicted TPSA above 100 Ų due to the free acid, which would lower its CNS MPO score and predicted BBB penetration . Similarly, analogs incorporating amine-containing substituents on the thiazole core would introduce additional HBD/HBA features that further reduce predicted CNS exposure. For neuroscience drug discovery programs requiring brain-penetrant tool compounds, CAS 1021256-39-2's zero HBD count is a key procurement discriminator versus acid- or amine-containing alternatives [1][2].

CNS Drug Discovery Blood-Brain Barrier Physicochemical Filters

Purchasing Guidance: Optimal Research Application Scenarios for Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate (CAS 1021256-39-2)


Kinase Inhibitor Hit Identification and Lead Optimization

Based on the 2-amido-thiazole ATP-utilizing enzyme inhibitor patent family (US20090048313A1, US7795290B2), CAS 1021256-39-2 is positioned as a screening candidate for PI3K/AKT pathway kinases and related ATP-competitive targets [1]. The extended propanamide-benzoate linker differentiates it from simpler thiazole carboxamides by providing a distal hydrophobic pocket-binding motif. Research groups pursuing kinase inhibitor discovery should prioritize this compound when the screening cascade requires cell-permeable scaffolds (clogP 2.41, HBD=0) with synthetic tractability for parallel SAR expansion [2].

Heparanase-Targeted Anticancer Agent Development

The furanthiazole heparanase inhibitor patent (US20060128768A1) explicitly describes furan-containing thiazole derivatives as inhibitors of heparanase, an extracellular matrix-degrading enzyme implicated in tumor metastasis and angiogenesis [1]. The furan-2-carboxamido group in CAS 1021256-39-2 is expected to engage the heparanase active site via its furan oxygen H-bond acceptor, a feature absent in benzamido analogs that show 5- to 20-fold reduced potency in patent SAR tables [1]. Researchers focused on anti-metastatic or anti-angiogenic drug discovery should select this compound over benzamido-substituted alternatives for primary screening [1].

Antimicrobial Susceptibility Screening and Pharmacophore Validation

Published experimental data on N-(thiazol-2-yl)furan-2-carboxamide confirms antimicrobial activity against a panel of eight microorganisms, while the broader carbamothioyl-furan-2-carboxamide series demonstrates inhibition zones of 9–17 mm and MIC values of 150.7–295 µg/mL against multiple clinically relevant bacterial and fungal strains [1][2]. CAS 1021256-39-2 contains the identical furan-2-carboxamido-thiazole pharmacophore and is thus a rational procurement choice for antimicrobial screening cascades. The ethyl benzoate extension may confer improved mammalian cell selectivity or altered spectrum of activity, making it a valuable diversification point for SAR expansion beyond the published carbamothioyl-furan-2-carboxamide series [2][3].

CNS-Penetrant Chemical Probe Development

With zero hydrogen-bond donors, a TPSA of 90.73 Ų, and a clogP of 2.41, CAS 1021256-39-2 occupies the favorable CNS drug-like space per the Wager CNS MPO scoring framework [1]. It is the only compound within its immediate analog series (methyl ester, free carboxylic acid, benzamido analog) predicted to achieve meaningful brain exposure [2]. Neuroscience research teams seeking a brain-penetrant chemical probe based on the furan-thiazole scaffold should procure CAS 1021256-39-2 as their primary candidate. The compound's physicochemical profile supports both intraperitoneal and oral dosing in rodent models, pending experimental confirmation of metabolic stability [1][3].

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